molecular formula C20H29F3N4O7 B15133545 (E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide

(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide

Cat. No.: B15133545
M. Wt: 494.5 g/mol
InChI Key: BZHKPDZLTIBLHU-AVZORQOHSA-N
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Description

TFA-aha-dU, also known as 5-[N-(6-(trifluoroacetamido)hexyl)-3(E)-acrylamido]-2’-deoxyuridine, is a synthetic nucleoside analog. It is characterized by the presence of a trifluoroacetamido group and an acrylamido group attached to the deoxyuridine scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TFA-aha-dU typically involves multiple steps, starting from commercially available deoxyuridineThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or methanol, and catalysts or reagents like trifluoroacetic anhydride and acryloyl chloride .

Industrial Production Methods

While specific industrial production methods for TFA-aha-dU are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

TFA-aha-dU can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the trifluoroacetamido group can yield trifluoroacetic acid derivatives, while reduction of the acrylamido group can produce amine derivatives .

Scientific Research Applications

TFA-aha-dU has several scientific research applications:

Mechanism of Action

The mechanism of action of TFA-aha-dU involves its incorporation into nucleic acids, where it can interfere with normal DNA processes. The trifluoroacetamido group and acrylamido group can interact with enzymes and proteins involved in DNA replication and repair, leading to potential therapeutic effects. The molecular targets include DNA polymerases and other enzymes critical for nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TFA-aha-dU is unique due to the presence of both trifluoroacetamido and acrylamido groups, which confer distinct chemical properties and potential biological activities. These functional groups allow for specific interactions with biological targets, making TFA-aha-dU a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C20H29F3N4O7

Molecular Weight

494.5 g/mol

IUPAC Name

(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide

InChI

InChI=1S/C20H29F3N4O7/c21-20(22,23)18(32)25-8-4-2-1-3-7-24-15(30)6-5-12-10-27(19(33)26-17(12)31)16-9-13(29)14(11-28)34-16/h5-6,12-14,16,28-29H,1-4,7-11H2,(H,24,30)(H,25,32)(H,26,31,33)/b6-5+/t12?,13-,14+,16+/m0/s1

InChI Key

BZHKPDZLTIBLHU-AVZORQOHSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)/C=C/C(=O)NCCCCCCNC(=O)C(F)(F)F)CO)O

Canonical SMILES

C1C(C(OC1N2CC(C(=O)NC2=O)C=CC(=O)NCCCCCCNC(=O)C(F)(F)F)CO)O

Origin of Product

United States

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